molecular formula C13H12OS B12087427 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde

Cat. No.: B12087427
M. Wt: 216.30 g/mol
InChI Key: JBPQQMRHKDWJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H12OS It features a thiophene ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-(2,4-Dimethylphenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(2,4-Dimethylphenyl)thiophene-2-methanol.

    Substitution: 5-(2,4-Dimethylphenyl)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring may interact with biological membranes, affecting their function and integrity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Features a diphenylamino group instead of the dimethylphenyl group.

    2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.

    5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one: Contains a thioxothiazolidinone moiety.

Uniqueness

5-(2,4-Dimethylphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12OS/c1-9-3-5-12(10(2)7-9)13-6-4-11(8-14)15-13/h3-8H,1-2H3

InChI Key

JBPQQMRHKDWJLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.